molecular formula C11H13N5O2 B2907870 1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1174854-06-8

1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2907870
CAS RN: 1174854-06-8
M. Wt: 247.258
InChI Key: UQTQCMHCCLAQOE-UHFFFAOYSA-N
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Description

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum provides information about the number of hydrogen atoms, their types, position, and environments .


Chemical Reactions Analysis

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as melting point determination and NMR spectroscopy . The 1H NMR spectrum provides information about the number of hydrogen atoms, their types, position, and environments .

Safety and Hazards

There is a case study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines . The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

Future Directions

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . An approach based on creating compound collections containing “privileged scaffolds” may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

properties

IUPAC Name

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)8-5-12-15(6-8)7-10-14-13-9-3-1-2-4-16(9)10/h5-6H,1-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTQCMHCCLAQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN3C=C(C=N3)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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